molecular formula C8H10Br2N2S B2620567 4-Bromobenzyl carbamimidothioate hydrobromide

4-Bromobenzyl carbamimidothioate hydrobromide

Cat. No.: B2620567
M. Wt: 326.05 g/mol
InChI Key: PHMCIGUUXGYEBU-UHFFFAOYSA-N
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Description

S-(4-Bromobenzyl)isothiourea hydrobromide is a chemical compound belonging to the class of isothioureas. These compounds are characterized by the presence of an isothiourea group, which is known for its high basicity and amphiphilic nature. At physiological pH, isothioureas exist in a protonated form, which is significant for their biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-Bromobenzyl)isothiourea hydrobromide typically involves the reaction of 4-bromobenzyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated as a hydrobromide salt .

Industrial Production Methods

Industrial production methods for S-(4-Bromobenzyl)isothiourea hydrobromide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

S-(4-Bromobenzyl)isothiourea hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of S-(4-Bromobenzyl)isothiourea hydrobromide involves its interaction with specific molecular targets. One of the primary targets is nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound inhibits the activity of this enzyme by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can have therapeutic effects in conditions where nitric oxide plays a detrimental role .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-(4-Bromobenzyl)isothiourea hydrobromide is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to other isothiourea derivatives, it has shown significant inhibitory activity against nitric oxide synthase and antimicrobial properties .

Properties

IUPAC Name

(4-bromophenyl)methyl carbamimidothioate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S.BrH/c9-7-3-1-6(2-4-7)5-12-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHMCIGUUXGYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=N)N)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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